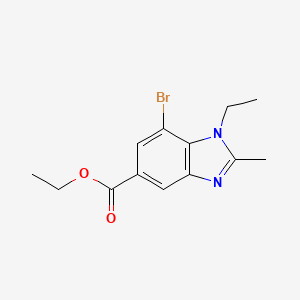

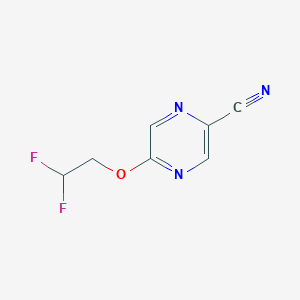

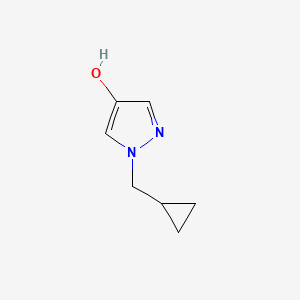

![molecular formula C9H10N2O3S B1432099 4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide CAS No. 1823776-61-9](/img/structure/B1432099.png)

4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide

Vue d'ensemble

Description

4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide (4-OH-HPTD) is an important organic compound that has been studied extensively for its potential applications in organic synthesis and medicinal chemistry. 4-OH-HPTD is a heterocyclic compound containing a nitrogen-containing six-membered ring and a carbon-containing four-membered ring. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A study by Cheng et al. (2020) described two reaction modes of pyridinium 1,4-zwitterionic thiolates with sulfenes, leading to the synthesis of 3H-1,2-dithiole 2,2-dioxides and 1,9a-dihydropyrido[2,1-c][1,4]thiazines via different pathways. This demonstrates a method for accessing indolizines through stepwise reactions, highlighting the compound's role in synthesizing complex heterocycles Cheng et al., 2020.

Research by Morsy and Moustafa (2019) involved the use of a related compound in the synthesis of new series of fused pyrimidines, including pyrimido[2,1-b][1,3]thiazines, through Michael addition and various cyclization reactions. This work contributes to the understanding of heterocyclic compound synthesis with potential applications in developing novel materials and pharmaceuticals Morsy & Moustafa, 2019.

Biological Activity

- The synthesis and biological evaluation of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides were reported by Ahmad et al. (2019). The study aimed at investigating these compounds for their monoamine oxidase inhibitory activity, suggesting their potential application in the treatment of neurological disorders Ahmad et al., 2019.

Material Science Applications

- The work by Li, Mao, and Wu (2017) on N-radical initiated aminosulfonylation of unactivated C(sp3)-H bond through insertion of sulfur dioxide presents a novel method for synthesizing 5,6-dihydro-4H-1,2-thiazine 1,1-dioxides. This process, involving visible light irradiation, opens pathways for creating materials with unique properties through sustainable synthetic strategies Li, Mao, & Wu, 2017.

Mécanisme D'action

Target of Action

The primary target of the compound “4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide” is human thrombin . Thrombin is a serine protease that plays a crucial role in blood clotting, inflammation, and other processes.

Mode of Action

This compound acts as a thrombin inhibitor . It binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in the blood clotting process.

Biochemical Pathways

The compound’s action on thrombin affects the coagulation pathway . By inhibiting thrombin, it prevents the formation of fibrin clots. This can have downstream effects on processes such as wound healing, inflammation, and certain pathological conditions like thrombosis.

Result of Action

The inhibition of thrombin by this compound can prevent blood clot formation, potentially providing a therapeutic effect in conditions associated with excessive clotting . .

Propriétés

IUPAC Name |

2,2,4-trioxo-6,7,8,9-tetrahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c10-5-8-7-3-1-2-4-11(7)9(12)6-15(8,13)14/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJYJELZFQJSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(S(=O)(=O)CC2=O)C#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

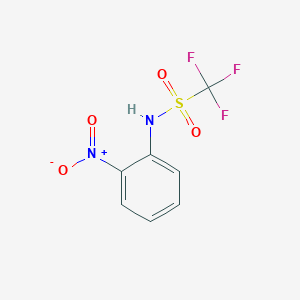

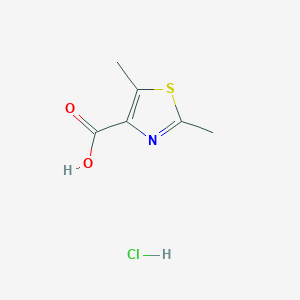

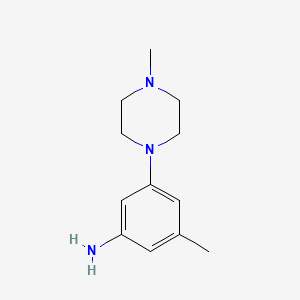

![3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B1432023.png)

amine hydrochloride](/img/structure/B1432027.png)

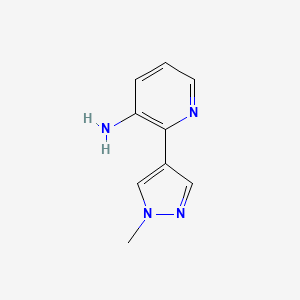

![Methyl 2-[3-(methylamino)oxolan-3-yl]acetate hydrochloride](/img/structure/B1432038.png)